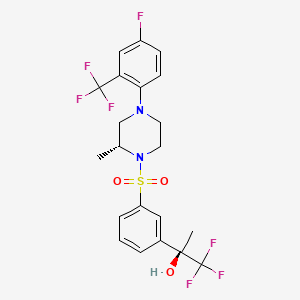
Hsd-016
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HSD-016 is a small-molecule drug that specifically targets 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the conversion of inactive cortisone to its active form, cortisol. Clinical data suggest that inhibiting 11β-HSD1 could be beneficial for managing type 2 diabetes and related metabolic conditions .
准备方法
HSD-016 的合成涉及几个关键步骤。值得注意的是,手性叔醇使用 Sharpless 双羟基化反应不对称合成,然后形成环氧化物并温和还原。 这种可扩展的路线确保了临床研究所需的数公斤级数量的生产 .
化学反应分析
HSD-016 经历了各种反应,包括氧化、还原和取代。在这些反应中使用的常见试剂和条件仍然是研究的活跃领域。从这些反应中形成的主要产物有助于其药理作用。
科学研究应用
HSD-016 在多个科学领域引起了人们的兴趣:
生物学: 研究重点是其对细胞过程和信号通路的影响。
医学: 临床试验评估其在管理 2 型糖尿病方面的疗效。
工业: this compound 的工业应用仍在不断发展,但其作为治疗剂的潜力依然令人鼓舞。
作用机制
HSD-016 通过抑制 11β-HSD1 来发挥作用。通过阻断可的松转化为皮质醇,它调节糖皮质激素信号通路。这些通路与糖尿病、炎症和代谢综合征有关。
相似化合物的比较
虽然 HSD-016 作为一种有效且选择性的 11β-HSD1 抑制剂而脱颖而出,但存在其他相关的化合物。其独特的特性使其成为进一步探索的有希望的候选者。
生物活性
HSD-016 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a key enzyme involved in the regulation of glucocorticoid metabolism. This compound has garnered significant attention in pharmacological research due to its potential therapeutic applications, particularly in metabolic disorders such as obesity and type 2 diabetes. The following sections detail its biological activity, including pharmacokinetics, efficacy in preclinical studies, and relevant case studies.
This compound functions by inhibiting the conversion of inactive cortisone to active cortisol, thereby reducing local glucocorticoid levels in tissues. This mechanism is particularly relevant in adipose tissue, where excessive glucocorticoids can lead to insulin resistance and increased fat accumulation. The selectivity of this compound for 11β-HSD1 over 11β-HSD2 is crucial, as it minimizes potential side effects associated with systemic glucocorticoid inhibition.
Pharmacokinetics
The pharmacokinetic profile of this compound has been extensively studied. Key parameters include:
- Oral Bioavailability : this compound exhibits high oral bioavailability, with values reported around 67% in animal models.
- Half-Life : The compound has a prolonged half-life, allowing for sustained therapeutic effects. In various studies, half-lives exceeding 30 minutes were observed in liver microsomes from rats and humans.
- Clearance : this compound shows low clearance rates compared to hepatic blood flow, indicating favorable pharmacokinetic characteristics for chronic dosing regimens.
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound in animal models of obesity and diabetes. A notable study involved administering this compound to male C57BL/6 mice fed a high-fat diet. The results indicated significant metabolic improvements:
| Parameter | Control Group | This compound Treated Group | % Change |
|---|---|---|---|
| Fed Glucose (mg/dL) | 150 | 121 | -19% |
| Fed Insulin (μU/mL) | 20 | 11 | -44% |
| Fasting Glucose (mg/dL) | 140 | 119 | -15% |
| Fasting Insulin (μU/mL) | 18 | 12 | -33% |
These findings demonstrate that this compound effectively lowers both glucose and insulin levels without causing weight loss or adverse effects on liver enzymes, suggesting a safe profile for metabolic modulation.
Study on Obesity and Insulin Resistance
A pivotal study published in Journal of Molecular Biology detailed the effects of this compound on insulin sensitivity in obese mice. Mice treated with this compound for four weeks showed a marked improvement in insulin sensitivity compared to the control group. The study highlighted that treatment with this compound led to a reduction in visceral fat accumulation and improved lipid profiles.
Safety Assessment
In safety evaluations, this compound was well tolerated at doses up to 2000 mg/kg in rats and 1000 mg/kg in dogs over two weeks. No significant adverse effects were reported, including no changes in body weight or food intake, reinforcing the compound's safety for potential human use.
属性
CAS 编号 |
946396-92-5 |
|---|---|
分子式 |
C21H21F7N2O3S |
分子量 |
514.5 g/mol |
IUPAC 名称 |
(2R)-1,1,1-trifluoro-2-[3-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylphenyl]propan-2-ol |
InChI |
InChI=1S/C21H21F7N2O3S/c1-13-12-29(18-7-6-15(22)11-17(18)20(23,24)25)8-9-30(13)34(32,33)16-5-3-4-14(10-16)19(2,31)21(26,27)28/h3-7,10-11,13,31H,8-9,12H2,1-2H3/t13-,19-/m1/s1 |
InChI 键 |
ZWASRJHIEFYJGL-BFUOFWGJSA-N |
SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |
手性 SMILES |
C[C@@H]1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)[C@](C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |
规范 SMILES |
CC1CN(CCN1S(=O)(=O)C2=CC=CC(=C2)C(C)(C(F)(F)F)O)C3=C(C=C(C=C3)F)C(F)(F)F |
Key on ui other cas no. |
946396-92-5 |
同义词 |
(R)-1,1,1-trifluoro-2-(3-((R)-4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)phenyl)propan-2-ol HSD-016 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















